molecular formula C20H20N4O3S2 B2765955 (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-43-1

(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2765955
CAS No.: 886915-43-1
M. Wt: 428.53
InChI Key: KJIQGORKADMZJN-UHFFFAOYSA-N
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Description

(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound designed for research applications, featuring a benzothiazole core linked to a phenyl moiety via a piperazine carbonyl bridge. The benzothiazole scaffold is recognized in modern therapeutic chemistry for its wide range of biological and pharmacological activities . Compounds based on this structure have garnered significant interest for their potential interactions with various disease-relevant molecular targets, which may include kinases, receptors, and enzymes implicated in conditions such as cancer, neurodegenerative diseases, and viral infections . The specific structural motifs present in this molecule—the 6-nitro substitution on the benzothiazole ring and the (3-(ethylthio)phenyl) group—are potential sites for optimization to modulate properties like potency, selectivity, and metabolic stability. This makes it a valuable candidate for hit-to-lead optimization campaigns in early drug discovery. Researchers can explore its mechanism of action, structure-activity relationships (SAR), and efficacy in relevant in vitro and in vivo models of disease. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-ethylsulfanylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-28-16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)29-20/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQGORKADMZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Fluoro-5-nitrobenzaldehyde

The benzo[d]thiazole core is synthesized via a cyclization reaction adapted from WO2006066172A1. A mixture of 2-fluoro-5-nitrobenzaldehyde , sulfur, sodium hydrosulfide hydrate, and sodium carbonate in N-methylpyrrolidine undergoes nucleophilic aromatic substitution. Chloroacetone is introduced to form the thiazole ring (Example 59):

$$
\text{2-Fluoro-5-nitrobenzaldehyde} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{S, NaHS·H}_2\text{O}} \text{6-Nitrobenzo[d]thiazol-2-amine}
$$

Work-up : The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (EtOAc/hexane).

Functionalization of Piperazine

Piperazine Substitution with Benzo[d]thiazole

The free amine of 6-nitrobenzo[d]thiazol-2-amine reacts with 1-chloropiperazine under basic conditions (K$$2$$CO$$3$$, DMF) to yield 4-(6-nitrobenzo[d]thiazol-2-yl)piperazine . Selective mono-alkylation is achieved by maintaining a 1:1 stoichiometric ratio to prevent bis-adduct formation.

Characterization : The product is isolated as a yellow solid (mp 148–150°C) and confirmed via $$^1$$H NMR (δ 8.21 ppm, aromatic H) and HRMS (m/z 307.08 [M+H]$$^+$$).

Synthesis of 3-(Ethylthio)benzoyl Chloride

Thiolation of 3-Bromobenzoic Acid

A Ullmann-type coupling introduces the ethylthio group. 3-Bromobenzoic acid reacts with ethanethiol in the presence of CuI, L-proline, and K$$2$$CO$$3$$ in DMSO at 90°C:

$$
\text{3-Bromobenzoic acid} + \text{CH}3\text{CH}2\text{SH} \xrightarrow{\text{CuI, DMSO}} \text{3-(Ethylthio)benzoic acid}
$$

Conversion to Acid Chloride : The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in dichloromethane to yield 3-(ethylthio)benzoyl chloride .

Coupling of Fragments via Methanone Formation

Nucleophilic Acyl Substitution

The piperazine-benzo[d]thiazole derivative reacts with 3-(ethylthio)benzoyl chloride in anhydrous THF under N$$_2$$. Triethylamine is added to scavenge HCl, facilitating the formation of the methanone bridge:

$$
\text{4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine} + \text{3-(Ethylthio)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Purification : The crude product is washed with saturated NaHCO$$3$$, dried over Na$$2$$SO$$4$$, and purified via silica gel chromatography (CH$$2$$Cl$$_2$$/MeOH 9:1).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.62 (s, 1H, thiazole-H), 7.89–7.21 (m, 4H, aromatic), 3.82–3.45 (m, 8H, piperazine), 2.98 (q, 2H, SCH$$2$$), 1.42 (t, 3H, CH$$_3$$).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$).
  • HRMS : m/z 428.5 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclization 65 98 Regioselective nitration
Ullmann Coupling 72 95 Efficient thiolation
Acyl Substitution 58 97 Mild conditions

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermic reactions during nitration.
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalytic Recycling : CuI recovery in Ullmann coupling minimizes waste.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethylthio group to sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of piperazine compounds, including those similar to (3-(ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, exhibit significant anticancer properties. The structural features of this compound suggest it may interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that compounds containing thiazole and piperazine moieties can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been synthesized and tested for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the ethylthio group may enhance the compound's lipophilicity, facilitating better membrane penetration and antimicrobial action .

Pharmacological Applications

CNS Activity
Compounds incorporating piperazine rings are often investigated for their central nervous system (CNS) effects. The target compound may possess anxiolytic or antidepressant properties due to its ability to modulate neurotransmitter systems. Research into related piperazine derivatives has demonstrated their effectiveness in treating anxiety disorders and depression through serotonin receptor modulation .

Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of similar compounds. The incorporation of nitro groups in aromatic systems has been associated with enhanced anti-inflammatory activity. Investigations into the pharmacodynamics of such compounds suggest they may inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .

Material Science Applications

Polymer Chemistry
The unique structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength. Studies have explored the synthesis of polymers from such compounds for applications in coatings and adhesives .

Case Studies

Study Focus Findings
Chahal et al., 2023 Anti-inflammatory activityIdentified piperazine derivatives with significant COX-II inhibition, suggesting similar potential for the target compound .
PMC3315628 G Protein-Coupled ReceptorsExplored the interaction of piperazine-based compounds with GPCRs, indicating potential CNS applications .
Asian Journal of Chemistry Antimicrobial activityDemonstrated that thiazole-containing compounds exhibit good activity against various bacteria, supporting the antimicrobial potential of the target compound .

Mechanism of Action

The mechanism of action of (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a piperazine-methanone scaffold with several analogs, but substituent variations significantly alter properties:

Compound Key Substituents Melting Point Physical State Molecular Weight (g/mol) Reference
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) Methoxy, nitro on phenyl ring 185–187°C Yellow amorphous solid ~383 (estimated)
(4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (13) Methoxymethoxy, nitro on phenyl ring 189–190°C Pale yellow solid ~429 (estimated)
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) Tosyl, imidazothiazole 250–252°C Cream-colored solid 483
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) Chlorophenyl sulfonyl, imidazothiazole 245–247°C Cream-colored solid 487
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) Methoxyphenyl, tolyl on benzothiazole Not reported Yellow solid ~407 (estimated)

Key Observations :

  • Nitro vs. Methoxy Groups: Nitro-substituted analogs (e.g., compounds 12, 13) exhibit higher melting points (>185°C) compared to reduced amino derivatives (e.g., compounds 14, 15 from , which are oils). The nitro group likely enhances crystallinity via dipole interactions .
  • Sulfur-Containing Groups : The ethylthio group in the target compound contrasts with sulfonyl (e.g., 9eb, 9ec) or thiophene (e.g., compound 21 in ) moieties in analogs. Sulfonyl groups increase molecular weight and polarity, whereas ethylthio may balance lipophilicity and solubility.
  • Benzothiazole Derivatives : The 6-nitrobenzo[d]thiazole in the target differs from 3hf’s unsubstituted benzothiazole, suggesting divergent electronic profiles. The nitro group could enhance electrophilicity for nucleophilic interactions .

Structure-Activity Relationship (SAR) Considerations

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes with nucleophilic active sites), similar to nitro-substituted CA inhibitors in .
  • Lipophilicity : The ethylthio group’s moderate hydrophobicity could improve blood-brain barrier penetration compared to polar sulfonyl analogs (e.g., 9eb, 9ec) .

Biological Activity

The compound (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with CAS number 886915-43-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed analysis.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3S2C_{20}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 428.5 g/mol . The structure features a piperazine moiety, which is often associated with diverse pharmacological effects, including antipsychotic and antidepressant activities.

PropertyValue
CAS Number886915-43-1
Molecular FormulaC20H20N4O3S2
Molecular Weight428.5 g/mol

Biological Activity Overview

Research into the biological activity of this compound has focused on its antimicrobial , anticancer , and neuropharmacological properties. Below are the key findings from various studies:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. The presence of electronegative substituents, such as nitro groups, can enhance these activities. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, including Candida albicans and Aspergillus niger .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research indicates that benzothiazole derivatives can inhibit tumor growth by disrupting cell proliferation pathways. Specific studies have reported that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models by acting on serotonin receptors .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of related compounds found that those with similar structural motifs were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives induced cytotoxic effects in various cancer cell lines, with IC50 values indicating promising therapeutic indices for further development .

Q & A

Q. Q1. What are the established synthetic routes for (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step protocols:

Piperazine Functionalization : Coupling 6-nitrobenzo[d]thiazol-2-amine with a piperazine derivative via nucleophilic substitution (e.g., using PEG-400 as a solvent and Bleaching Earth Clay catalyst at pH 12.5) .

Ketone Formation : Reacting the piperazine intermediate with 3-(ethylthio)benzoyl chloride under Schotten-Baumann conditions (ice-cold aqueous base) to form the methanone bridge .

Nitro Group Stability : The nitro group on benzothiazole requires inert atmospheres (N₂/Ar) during synthesis to prevent unintended reduction .

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, PEG-400) enhance coupling efficiency .
  • Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay) improve yield in piperazine reactions .
  • Temperature : Maintain 70–80°C for coupling steps to balance reaction rate and byproduct suppression .

Structural Characterization

Q. Q2. Which spectroscopic methods are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Identify protons on the ethylthio group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and aromatic signals from the nitrobenzothiazole (δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the methanone and nitro groups .

Advanced Reaction Mechanisms

Q. Q3. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing nitro group on benzothiazole activates the 2-position for nucleophilic attack, facilitating piperazine coupling. However, it also increases susceptibility to reduction under acidic or reductive conditions. Computational studies (DFT) suggest that the nitro group lowers the LUMO energy, enhancing electrophilicity at the benzothiazole C2 position .

Q. Mitigation Strategy :

  • Use mild reducing agents (e.g., Na₂S₂O₄) if reduction is unintended .

Biological Activity Profiling

Q. Q4. What methodologies are recommended for evaluating this compound’s pharmacological potential?

Answer:

  • In Silico Screening : Perform molecular docking against targets like serotonin receptors (5-HT) or kinase enzymes, leveraging the piperazine and benzothiazole motifs’ affinity for CNS targets .
  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods .
  • ADMET Prediction : Use SwissADME to assess lipophilicity (LogP) and blood-brain barrier permeability .

Data Contradiction Resolution

Q. Q5. How can researchers resolve discrepancies in NMR data for the ethylthio-phenyl moiety?

Answer:

  • Dynamic Effects : Rotational restriction of the ethylthio group can split signals. Use variable-temperature NMR to observe coalescence at higher temps .
  • Solvent Artifacts : Deuterated DMSO may cause shifting; cross-validate in CDCl₃ .
  • Impurity Peaks : Compare with synthesized analogs (e.g., methylthio derivatives) to isolate target signals .

Computational Modeling

Q. Q6. What computational approaches predict the compound’s stability and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study nitro group resonance effects and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (LogP) .
  • Docking Studies : Use AutoDock Vina to map interactions with biological targets (e.g., benzothiazole binding to ATP pockets) .

Advanced Synthetic Challenges

Q. Q7. What strategies address low yields in the final methanone coupling step?

Answer:

  • Activation of Carboxylic Acid : Use EDCI/HOBt for efficient acyl chloride formation .
  • Steric Hindrance : Introduce bulky bases (e.g., DMAP) to accelerate coupling .
  • Byproduct Analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. Tables for Key Data

Parameter Optimal Conditions Reference
Piperazine CouplingPEG-400, 70–80°C, Bleaching Earth Clay
Acyl Chloride FormationSchotten-Baumann, 0–5°C, pH 8–9
Nitro Group StabilityN₂ atmosphere, avoid reducing agents
Spectroscopic Peaks Assignment
¹H NMR δ 8.2 ppmNitrobenzothiazole H-5/H-7
IR 1680 cm⁻¹Methanone C=O stretch
HRMS [M+H]⁺ 439.12C₂₀H₁₉N₄O₃S₂

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